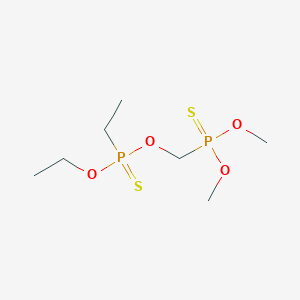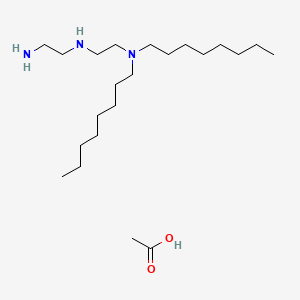
N'-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate is a chemical compound that belongs to the class of ethylenediamine derivatives. This compound is characterized by its unique structure, which includes a 2-aminoethyl group and two octyl chains attached to an ethylenediamine backbone, with an acetate group as a counterion. It is used in various scientific and industrial applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate typically involves the reaction of N,N-dioctylethylenediamine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures. The resulting product is then treated with acetic acid to form the acetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through distillation or crystallization techniques to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
N’-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of N’-(2-aminoethyl)-N,N-dioctylethylenediamine oxide.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
科学的研究の応用
N’-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a stabilizer in various formulations.
作用機序
The mechanism of action of N’-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane-associated processes and signaling pathways.
類似化合物との比較
Similar Compounds
Tris(2-aminoethyl)amine: Another ethylenediamine derivative with three aminoethyl groups.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: A silane compound with similar aminoethyl functionality.
N-(2-aminoethyl)acetamide: A simpler derivative with an acetamide group.
Uniqueness
N’-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate is unique due to its long octyl chains, which impart hydrophobic properties, making it suitable for applications requiring amphiphilic characteristics. This structural feature distinguishes it from other ethylenediamine derivatives, providing unique solubility and interaction properties.
特性
CAS番号 |
93839-39-5 |
|---|---|
分子式 |
C22H49N3O2 |
分子量 |
387.6 g/mol |
IUPAC名 |
acetic acid;N'-[2-(dioctylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H45N3.C2H4O2/c1-3-5-7-9-11-13-18-23(20-17-22-16-15-21)19-14-12-10-8-6-4-2;1-2(3)4/h22H,3-21H2,1-2H3;1H3,(H,3,4) |
InChIキー |
FERXTBXIPLQHDD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCCCCCC)CCNCCN.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


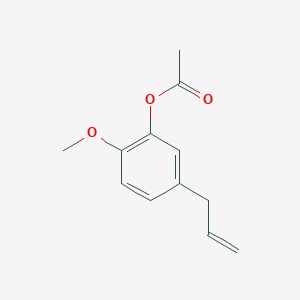
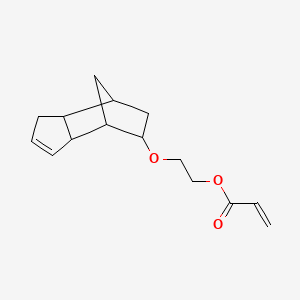
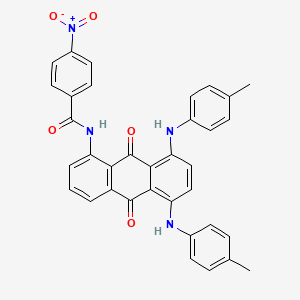


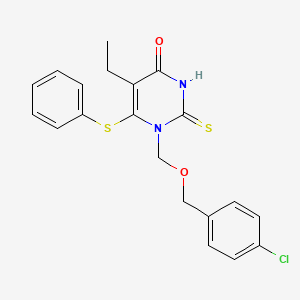
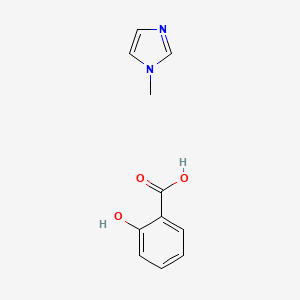

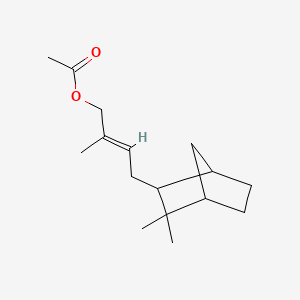

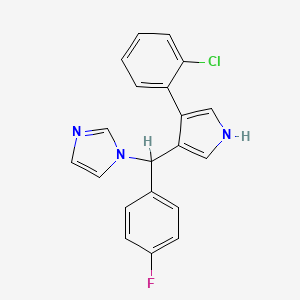
![N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide](/img/structure/B12680300.png)

